2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butyl group, a hydroxyethyl group, and a methylmorpholino group, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butyl(2-hydroxyethyl)amino Intermediate: This step involves the reaction of butylamine with ethylene oxide under controlled conditions to form the butyl(2-hydroxyethyl)amino intermediate.
Introduction of the Methylmorpholino Group: The intermediate is then reacted with 2-methylmorpholine in the presence of a suitable catalyst to introduce the methylmorpholino group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Butylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Hydroxyethylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Butyl(2-hydroxyethyl)amino)-1-(morpholino)ethan-1-one
Uniqueness
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is unique due to the presence of both the butyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.
Eigenschaften
Molekularformel |
C13H26N2O3 |
---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
2-[butyl(2-hydroxyethyl)amino]-1-(2-methylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C13H26N2O3/c1-3-4-5-14(6-8-16)11-13(17)15-7-9-18-12(2)10-15/h12,16H,3-11H2,1-2H3 |
InChI-Schlüssel |
GYGXMHHFXFOFCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCO)CC(=O)N1CCOC(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.